molecular formula C8H17Cl2FN2 B2434448 cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride CAS No. 2105380-44-5

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride

Cat. No.: B2434448
CAS No.: 2105380-44-5
M. Wt: 231.14
InChI Key: URIDQHGCHQFRFK-OXOJUWDDSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound consists of a bicyclic framework comprising a six-membered piperidine ring substituted with fluorine and a four-membered azetidine ring. The dihydrochloride salt incorporates two chloride counterions, neutralizing the positive charges on the nitrogen atoms of the azetidine and piperidine rings.

Key structural features :

  • Piperidine core : A saturated six-membered ring with nitrogen at position 1 and fluorine at position 3.
  • Azetidine substituent : A four-membered ring (positions 1–4) linked to the piperidine nitrogen at position 4.
  • Stereochemistry : The cis configuration places the fluorine and azetidine substituents on the same face of the piperidine ring, specifically in the (3S,4*R) configuration.

Table 1: Molecular properties

Property Value Source
Molecular formula C₈H₁₇Cl₂FN₂
Molecular weight 231.14 g/mol
Stereochemical descriptors (3S,4*R)-configuration
SMILES notation C1CN(C1)C2CCNCC2F.Cl.Cl

The azetidine ring introduces strain due to its small size, while the piperidine ring adopts a chair-like conformation in solution. The fluorine substituent at position 3 of the piperidine ring exhibits strong electron-withdrawing effects, influencing both electronic distribution and conformational stability.

Crystallographic Analysis of Bicyclic Framework

While direct X-ray crystallography data for this compound is not publicly available, insights can be drawn from analogous fluorinated piperidines and azetidine derivatives.

Key observations from related systems :

  • Piperidine conformation : Fluorinated piperidines often adopt chair conformations with axial fluorine substituents due to charge dipole interactions (C–F⋯HN⁺).
  • Azetidine geometry : The azetidine ring typically adopts a puckered conformation to alleviate ring strain, with bond angles deviating from ideal tetrahedral geometry (e.g., N–C–C angles ~90°).
  • Interracial interactions : Hydrogen bonding between the protonated nitrogen of the piperidine and chloride counterions likely stabilizes the crystal lattice.

Hypothetical crystal packing :

  • Piperidine-azetidine alignment : The azetidine ring may orient such that its nitrogen is antiperiplanar to the piperidine’s fluorine, minimizing steric clashes.
  • Electrostatic interactions : Chloride ions likely coordinate to the protonated nitrogen atoms, forming ionic bonds that dictate crystal packing.

Conformational Dynamics in Solution Phase

In solution, the compound exhibits dynamic behavior influenced by ring strain and substituent effects.

Key conformational features :

  • Piperidine ring flexibility : Chair flipping is restricted due to the bulky azetidine substituent and fluorine’s axial preference.
  • Azetidine ring motion : Pyramidal inversion at the nitrogen atom is facile, enabling rapid interconversion between puckered conformers.
  • Fluorine orientation : The fluorine atom predominantly occupies an axial position to maximize charge dipole stabilization with the protonated nitrogen.

NMR evidence :

  • ¹⁹F NMR : A single resonance peak would indicate a dominant axial fluorine conformation, consistent with charge dipole interactions.
  • ¹H NMR : Proton signals for the piperidine and azetidine rings would show splitting patterns reflecting restricted rotation and vicinal coupling constants.

Electronic Effects of Fluorine Substitution

The fluorine atom at position 3 of the piperidine ring exerts significant electronic influence on the molecule’s reactivity and interactions.

Key electronic effects :

  • Inductive withdrawal : Fluorine’s electronegativity depletes electron density from adjacent carbons, polarizing the C–F bond and increasing the molecule’s overall dipole moment.
  • Charge dipole stabilization : The axial fluorine aligns with the protonated nitrogen’s positive charge, minimizing electrostatic repulsion and stabilizing the conformation.
  • Steric effects : The fluorine atom’s small size allows minimal steric hindrance, enabling close packing in crystal lattices.

Comparative analysis :

Property Fluorine vs. Hydrogen Impact on Molecule
Electron density Stronger withdrawal Polarizes adjacent carbons
Dipole moment Increased Enhances ionic interactions
Conformational stability Axial preference Restricts ring flipping

Properties

IUPAC Name

(3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIDQHGCHQFRFK-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)[C@@H]2CCNC[C@@H]2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Azetidine Ring Formation: The azetidine ring can be introduced through cyclization reactions involving suitable intermediates.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive sites such as the azetidine ring or secondary amines. Common reagents include potassium permanganate (KMnO₄) under acidic or basic conditions.

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic or basic medium

This reaction typically converts amines or azetidine rings into oxidized derivatives (e.g., nitro groups or amides), depending on the substrate’s electronic environment.

Reduction Reactions

Reduction of the compound is facilitated by strong reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. Such reactions target functional groups such as carbonyls or imines, though the exact reduction products depend on the compound’s substituents.

Reaction Type Reagents Conditions
ReductionLithium aluminum hydrideAnhydrous ether

Substitution Reactions

Substitution reactions involve replacing reactive groups (e.g., halogens, leaving groups) with nucleophiles or electrophiles. The compound reacts with amines, thiols, or alkoxides in the presence of a base.

Reaction Type Reagents Conditions
SubstitutionAmines, thiolsBase catalyst

For example, nucleophilic substitution at the azetidine ring or fluoride position may occur under specific conditions, though steric hindrance from the bulky piperidine ring may limit reactivity.

Structural Features Influencing Reactivity

The compound’s reactivity is modulated by:

  • Azetidine ring : A four-membered nitrogen-containing ring prone to ring-opening or cycloaddition reactions.

  • Fluorine atom : Enhances stability and directs electrophilic/nucleophilic attacks due to its electronegativity .

  • Dihydrochloride salt : Solubility and pH-dependent deprotonation affect reaction kinetics.

Analytical Characterization

The structure of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is confirmed via:

  • NMR spectroscopy : Provides proton and carbon environment data.

  • HRMS : Validates molecular weight (231.14 g/mol) and formula (C₈H₁₇Cl₂FN₂) .

Scientific Research Applications

Overview

Cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is a fluorinated piperidine derivative notable for its unique structural characteristics, including the presence of an azetidine ring and a fluorine atom. This compound has garnered significant attention in various fields, particularly in medicinal chemistry and pharmaceutical research, due to its potential biological activities and applications.

Medicinal Chemistry

Cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds with therapeutic effects. Its unique structural features allow for modifications that can enhance pharmacological properties.

Biological Research

This compound is utilized in biological studies to explore the effects of fluorinated piperidine derivatives on various biological systems. It has been investigated for its interactions with enzymes and receptors, contributing to the understanding of drug mechanisms.

Chemical Biology

In chemical biology, cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride acts as a tool for probing small molecule interactions with biological targets. Its ability to alter binding affinities due to the fluorine atom's presence makes it valuable for research into enzyme inhibition and receptor modulation.

Industrial Applications

The compound is also employed in developing new materials with specific chemical properties, leveraging its unique structure to enhance material performance in various applications.

Research indicates several biological activities associated with cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride:

  • Enzyme Inhibition : Demonstrated inhibitory effects on key enzymes such as α-glucosidase and cholinesterases.
  • Antioxidant Activity : Exhibits antioxidant properties, suggesting therapeutic applications in oxidative stress-related conditions.
  • Neurotransmitter Interaction : Preliminary studies indicate potential interactions with neurotransmitter systems, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

Research on azetidine derivatives has shown significant antimicrobial properties. Studies indicate that modifications in chemical structure can enhance efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Activity Assessment

Clinical studies have highlighted the selective toxicity of certain azetidine derivatives towards cancer cells while sparing normal cells, attributed to differential uptake mechanisms. This selectivity underscores the potential application of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride in cancer therapeutics.

Mechanism of Action

The mechanism of action of cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride involves its interaction with molecular targets in biological systems. The presence of the fluorine atom and the azetidine ring can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-(Azetidin-1-yl)-3-hydroxypiperidine
  • cis-4-(Azetidin-1-yl)-3-chloropiperidine
  • cis-4-(Azetidin-1-yl)-3-methylpiperidine

Uniqueness

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.

Biological Activity

cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C₈H₁₇Cl₂FN₂ and a molecular weight of 231.14 g/mol, is characterized by the presence of a piperidine ring substituted with an azetidine group and a fluorine atom, which may influence its pharmacological properties.

The mechanism of action of cis-4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride primarily involves its interactions with various biological targets, including enzymes and receptors. The incorporation of the fluorine atom enhances the compound's binding affinity and selectivity towards specific proteins or enzymes, potentially leading to altered pharmacokinetics and pharmacodynamics .

Biological Activity

Research indicates that cis-4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride exhibits several biological activities:

  • Enzyme Inhibition : Studies have demonstrated that fluorinated piperidine derivatives, including this compound, can inhibit key enzymes such as α-glucosidase and cholinesterases. For instance, in vitro studies showed that certain derivatives exhibited significant inhibitory effects on α-glucosidase compared to standard inhibitors like acarbose .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, suggesting potential therapeutic applications in conditions associated with oxidative stress .
  • Neurotransmitter Interaction : Preliminary data suggest that cis-4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride may interact with neurotransmitter systems, although comprehensive studies are required to elucidate these interactions fully .

Case Studies

Several studies have explored the biological activity of cis-4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride and related compounds:

Study 1: Enzyme Inhibition

In a recent study, a series of fluorinated piperidine derivatives were synthesized and tested for their inhibitory effects on α-glucosidase and cholinesterases. The results indicated that compounds similar to cis-4-(azetidin-1-yl)-3-fluoropiperidine dihydrochloride displayed notable α-glucosidase inhibition, suggesting potential antidiabetic effects .

Study 2: Antioxidant Properties

Another research effort focused on evaluating the antioxidant activity of these compounds. The findings highlighted that certain derivatives demonstrated substantial antioxidant capabilities, indicating their potential use in treating diseases related to oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameEnzyme Inhibition (α-glucosidase)Antioxidant ActivityNotes
cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochlorideSignificantModeratePotential antidiabetic agent
3-FluoropiperidineModerateLowSimilar structure without azetidine
4-AcetylpiperidineLowModerateLacks azetidine; used in various syntheses

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation exposure .
  • First Aid :
  • Skin contact: Immediately rinse with water for 15 minutes and remove contaminated clothing .
  • Eye exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation: Move to fresh air and monitor for respiratory distress .
  • Storage : Store in a cool, dry place away from oxidizing agents. Label containers with hazard warnings per GHS standards .

Q. How does the dihydrochloride salt form influence the physicochemical properties compared to its hydrochloride counterpart?

  • Methodological Answer :

  • Stability : Dihydrochloride salts often exhibit enhanced stability under varying humidity and temperature conditions due to stronger ionic interactions .
  • Bioavailability : The additional chloride ion can improve aqueous solubility, facilitating in vitro assays (e.g., dissolution testing at pH 1.2–6.8) .
  • Crystallization : Dihydrochloride forms may require solvent optimization (e.g., ethanol/water mixtures) for selective crystallization .

Q. What synthetic routes are employed for preparing cis-4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride?

  • Methodological Answer :

  • Key Steps :

Fluorination: Introduce fluorine at the 3-position of the piperidine ring via electrophilic substitution (e.g., using Selectfluor®) .

Azetidine Coupling: React 3-fluoropiperidine with azetidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Salt Formation: Treat the free base with HCl gas in anhydrous ether to yield the dihydrochloride salt .

  • Isomer Control : Use Lewis acids (e.g., BF₃·Et₂O) to favor cis-isomer formation during cyclization .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental pKa values in fluorinated piperidine derivatives?

  • Methodological Answer :

  • Theoretical Modeling : Calculate pKa shifts using Hammett constants or DFT-based methods. For 3-fluoropiperidine, equatorial vs. axial fluorine orientation alters dipole alignment, leading to a 0.5–1.0 pKa unit deviation from predictions .
  • Experimental Validation :
  • NMR Analysis: Confirm substituent orientation in protonated/deprotonated states (e.g., axial fluorine stabilizes protonated amines via antiparallel dipole alignment) .
  • Potentiometric Titration: Perform in 0.1 M KCl at 25°C to measure experimental pKa. For 3-fluoro derivatives, expect ~9.3 vs. theoretical 8.8 due to conformational effects .

Q. What approaches are recommended for separating and characterizing cis/trans isomers in fluorinated piperidine intermediates?

  • Methodological Answer :

  • Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to resolve isomers. Monitor retention times and UV/IR spectra for identification .
  • Crystallization : Optimize solvent polarity (e.g., toluene/hexane) to selectively crystallize cis-isomers. For diastereomeric mixtures, employ acid-mediated isomerization (e.g., HCl in THF) .
  • Spectroscopic Confirmation : Use NOESY NMR to distinguish cis (axial-azetidine) and trans (equatorial-azetidine) conformers .

Q. How does 3-fluorine substitution affect conformational dynamics and biological activity?

  • Methodological Answer :

  • Conformational Analysis :
  • In Silico Studies: MD simulations reveal 3-fluorine adopts an axial orientation in protonated states, enhancing membrane permeability via reduced polarity .
  • Biological Impact: Fluorine’s electronegativity modulates receptor binding. For example, 3-fluoro derivatives show 2–3× higher affinity for σ₁ receptors compared to non-fluorinated analogs .
  • Activity Assays : Test in vitro inhibition of collagen synthesis (e.g., hepatic stellate cell models) to assess antifibrotic potential, leveraging fluorine’s role in enhancing metabolic stability .

Q. What in vitro models are suitable for evaluating biological activity in collagen synthesis or liver fibrosis studies?

  • Methodological Answer :

  • Hepatic Stellate Cell (HSC) Models :
  • Activation: Treat HSCs with LPS (10 µg/mL for 60 min) to induce collagen synthesis. Measure cis-4-(Azetidin-1-yl)-3-fluoropiperidine’s effect on α1(1) collagen mRNA via qPCR .
  • Imaging: Use [¹⁸F]-labeled analogs for PET imaging to track hepatic uptake. Optimize dosing at 19–37 MBq/L with 30–60 min incubation .
  • In Vitro Toxicity: Assess IC₅₀ in primary hepatocytes using MTT assays (e.g., 24–72 hr exposure in DMEM + 10% FBS) .

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